1-Bromo-3-methoxypropane
Overview
Description
1-Bromo-3-methoxypropane, also known as 3-methoxypropyl bromide, is an organic compound with the molecular formula C4H9BrO and a molecular weight of 153.02 g/mol . It is a colorless liquid with a density of 1.36 g/cm³ and a boiling point of 121°C . This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.
Preparation Methods
1-Bromo-3-methoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropanol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). The reaction proceeds as follows:
CH3OCH2CH2CH2OH+HBr→CH3OCH2CH2CH2Br+H2O
Industrial production methods typically involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-3-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as sodium methoxide (NaOCH3) to form ethers.
Grignard Reactions: It can react with magnesium in dry ether to form a Grignard reagent, which is useful in forming carbon-carbon bonds.
Reduction Reactions: It can be reduced to 3-methoxypropane using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong bases, dry solvents, and controlled temperatures . Major products formed from these reactions include ethers, alcohols, and various carbon-carbon bonded compounds.
Scientific Research Applications
1-Bromo-3-methoxypropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Research: It is employed in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxypropane primarily involves its role as an alkylating agent. It can transfer its bromine atom to nucleophiles, forming new carbon-nucleophile bonds. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
1-Bromo-3-methoxypropane can be compared with other similar compounds such as:
1-Bromo-2-methoxyethane: Similar in structure but with a shorter carbon chain.
1-Bromo-4-methoxybutane: Similar in structure but with a longer carbon chain.
3-Bromopropyl methyl ether: Similar in structure but with a different functional group arrangement.
The uniqueness of this compound lies in its specific carbon chain length and functional group positioning, which makes it suitable for certain reactions and applications that other similar compounds may not be as effective for.
Properties
IUPAC Name |
1-bromo-3-methoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-6-4-2-3-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMYGZHEJSOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335324 | |
Record name | 1-Bromo-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36865-41-5 | |
Record name | 1-Bromo-3-methoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36865-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other similar compounds used in this research that serve the same purpose as 1-bromo-3-methoxypropane?
A2: Yes, the researchers also employed 1-bromo-2-methoxyethane as an alkylating agent []. This compound reacts similarly to this compound, yielding a different carboranyl thioether with a shorter linker chain. This highlights the possibility of modifying the length of the linker chain in the final nickelacarborane complex by selecting different alkylating agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.